Cyclo-octakis(difluorophosphonitrile)
Description
Cyclo-octakis(difluorophosphonitrile) is a cyclic organophosphorus compound characterized by an eight-membered ring structure composed of alternating phosphorus and nitrogen atoms, each phosphorus center bonded to two fluorine atoms. Its molecular formula is typically represented as (NPF₂)₈, reflecting its cyclooctaphosphazene backbone with difluorophosphonitrile substituents. This compound belongs to the broader class of polyphosphazenes, which are renowned for their thermal stability, chemical inertness, and versatility in materials science applications such as flame retardants, elastomers, and electrolytes .
Properties
CAS No. |
14097-20-2 |
|---|---|
Molecular Formula |
F16N8P8 |
Molecular Weight |
663.82 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13,15-octaza-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5,14λ5,16λ5-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/F16N8P8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25 |
InChI Key |
XJLVTUPWPDSAJC-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
N1=P(N=P(N=P(N=P(N=P(N=P(N=P(N=P1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Other CAS No. |
14097-20-2 |
Synonyms |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecafluoro-1,3,5,7,9,11,13 ,15-octaza-2$l^{5},4$l^{5},6$l^{5},8$l^{5},10$l^{5},12$l^{5},14$l^{5}, 16$l^{5}-octaphosphacyclohexadeca-1,3,5,7,9,11,13,15-octaene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Cyclic Fluorinated Hydrocarbons
The Pharos Project lists several cyclic perfluorinated hydrocarbons (PFCs) (e.g., decafluorocyclohexane [CAS 355-75-9], decafluorocyclopentane [CAS 376-77-2]) (Table 1). Unlike cyclo-octakis(difluorophosphonitrile), these compounds lack phosphorus and nitrogen, featuring fully saturated carbon rings with fluorine substituents. Their applications focus on solvents, refrigerants, and dielectric fluids due to low reactivity and high volatility. In contrast, the phosphorus-nitrogen backbone of cyclo-octakis(difluorophosphonitrile) imparts superior thermal stability (>300°C decomposition) compared to PFCs (typically stable up to 200°C) .
Table 1: Structural and Thermal Comparison
| Compound | Molecular Formula | Ring Size | Key Substituents | Thermal Stability (°C) | Primary Applications |
|---|---|---|---|---|---|
| Cyclo-octakis(difluorophosphonitrile) | (NPF₂)₈ | 8-membered | Difluorophosphonitrile | >300 | Polymers, specialty lubricants |
| Decafluorocyclohexane | C₆F₁₀ | 6-membered | Fluorine | ~200 | Solvents, refrigerants |
| Decafluorocyclopentane | C₅F₁₀ | 5-membered | Fluorine | ~180 | Dielectric fluids |
Functional Group Analogues: Organophosphorus Compounds
Cyclosarin (CAS 329-99-7), a nerve agent with the formula C₇H₁₄FO₂P, shares a phosphorus-fluorine bond but differs fundamentally in structure and application. Cyclosarin’s phosphonofluoridate ester group renders it highly reactive toward acetylcholinesterase, whereas cyclo-octakis(difluorophosphonitrile)’s fluorinated phosphazene ring exhibits inertness toward biological systems.
Table 2: Reactivity and Application Comparison
| Compound | Functional Group | Reactivity Profile | Applications |
|---|---|---|---|
| Cyclo-octakis(difluorophosphonitrile) | Difluorophosphonitrile | Low (chemically inert) | Materials science, electronics |
| Cyclosarin | Phosphonofluoridate | High (enzyme inhibition) | Chemical warfare |
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